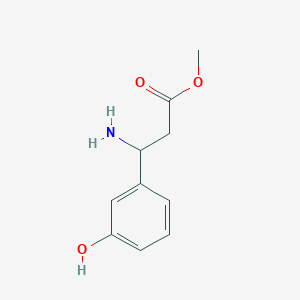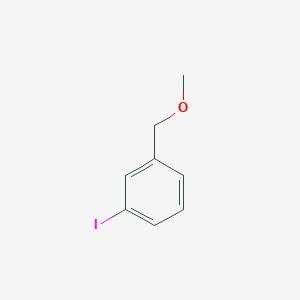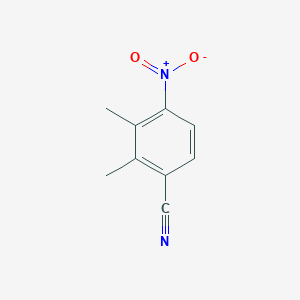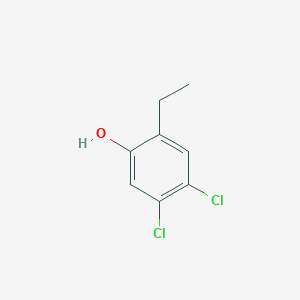![molecular formula C16H13ClN2O2 B1344682 3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 937650-48-1](/img/structure/B1344682.png)
3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole is an organic compound with the molecular formula C16H13ClN2O2. It is a member of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, a chloromethyl group, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. This step often requires the use of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .
-
Introduction of the Benzyloxy Group: : The benzyloxy group can be introduced via nucleophilic substitution reactions. For instance, a phenol derivative can be reacted with benzyl chloride in the presence of a base like potassium carbonate (K2CO3) to form the benzyloxyphenyl intermediate .
-
Chloromethylation: : The final step involves the chloromethylation of the oxadiazole ring. This can be achieved by reacting the oxadiazole intermediate with chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
-
Oxidation: : The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
-
Reduction: : The oxadiazole ring can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
-
Substitution: : The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles like amines, thiols, or alcohols to form corresponding substituted derivatives .
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Nucleophiles (amines, thiols, alcohols), bases (K2CO3, NaOH)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, reduced oxadiazole derivatives
Substitution: Substituted oxadiazole derivatives
Scientific Research Applications
3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazole: Lacks the chloromethyl group, which affects its reactivity and applications.
5-(Chloromethyl)-1,2,4-oxadiazole: Lacks the benzyloxyphenyl group, resulting in different chemical properties and uses.
3-Phenyl-5-(chloromethyl)-1,2,4-oxadiazole: Lacks the benzyloxy group, which influences its biological activity and chemical behavior.
Uniqueness
3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole is unique due to the presence of both the benzyloxy and chloromethyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
5-(chloromethyl)-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-10-15-18-16(19-21-15)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQJNKCXEAWCGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
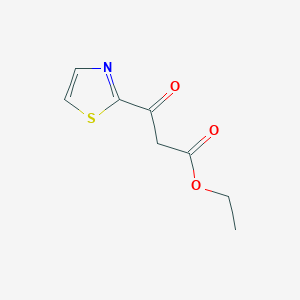
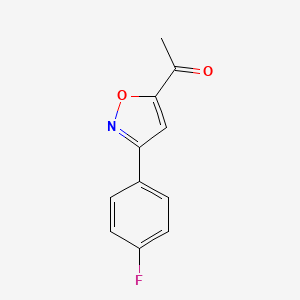
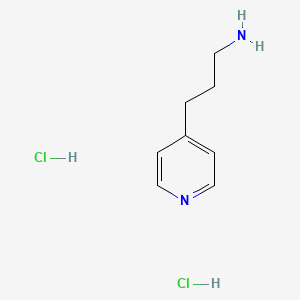
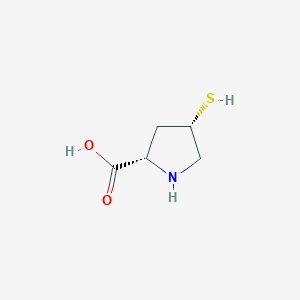
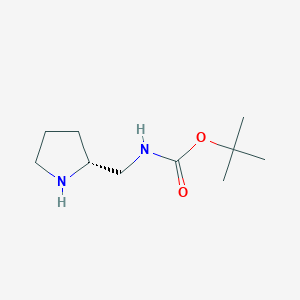
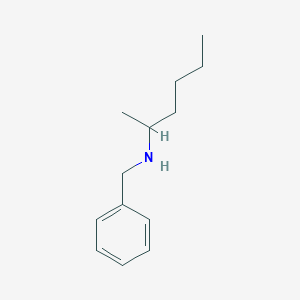
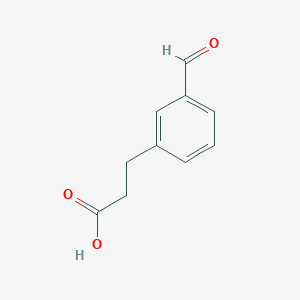
![3-([1,1'-Biphenyl]-4-ylamino)propanoic acid](/img/structure/B1344611.png)
![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1344612.png)
